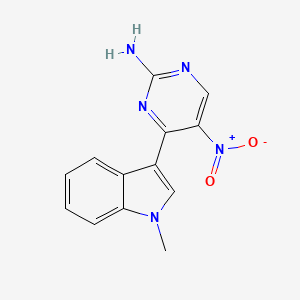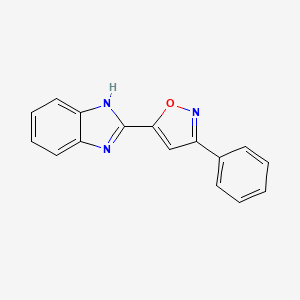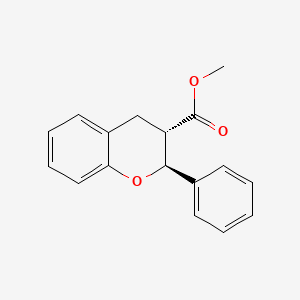
2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that introduce functional groups to a core structure. A related compound, prepared by acetylation of totarolenone, showcases how direct acetylation reactions are pivotal in the chemical synthesis of phenanthren derivatives, which might be similar in preparing the specified compound (Laamari et al., 2018).
Molecular Structure Analysis
The molecular structure of phenanthren derivatives is characterized by fused ring systems that provide a rigid framework, leading to unique optical and electronic properties. The crystal structure of a similar phenanthren derivative elucidates the importance of C—H⋯O hydrogen bonds and C—H⋯π interactions, forming sheets parallel to the bc plane, which might also be relevant to our compound of interest, influencing its molecular conformation and stability (Laamari et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound like "2-(10-Acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate" may involve various functional group transformations, including acetylation, hydroxylation, and possible epoxy formation. These reactions can significantly alter the compound's chemical behavior and interactions. For instance, the metabolism of polycyclic compounds in rats, involving transformations like epoxy formation and hydroxylation, provides insight into potential metabolic pathways and chemical reactivities that our compound could undergo (Boyland & Sims, 1965).
Aplicaciones Científicas De Investigación
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
A review on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds highlights the significance of the γ-hydroxymethyl group in the cleavage mechanism. This study could provide insights into the reactivity and potential applications of complex organic compounds, including the subject of your inquiry, by understanding the interactions and transformations under specific conditions (Yokoyama, 2015).
Advanced Oxidation Processes for Degradation of Organic Compounds
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) offers insight into the pathway, by-products, and biotoxicity of organic compound degradation. This could be relevant for understanding the environmental impact and degradation mechanisms of complex organic acetates in aquatic systems (Qutob et al., 2022).
Synthesis of Antiplatelet and Antithrombotic Drugs
A review on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel details synthetic methods for this class of drugs, illustrating the challenges and developments in synthesizing complex organic molecules for pharmaceutical applications. This information may be parallel to the synthesis routes and applications of the compound (Saeed et al., 2017).
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
A study on the environmental fate and aquatic effects of oxo-process chemicals, including C4 and C8 compounds, evaluates the biodegradability and toxicity of these chemicals in aquatic environments. This research could provide a foundational understanding of how structurally complex organic compounds interact with and impact the environment (Staples, 2001).
Mecanismo De Acción
Lophanthoidin B, also known as “2-(10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate” or “HY-N3367”, is a diterpenoids compound isolated from the dried leaves of Rabdosia lophanthoides . This article will discuss the mechanism of action of Lophanthoidin B, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary targets of Lophanthoidin B are currently unknown. The compound is a diterpenoid, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . .
Mode of Action
Diterpenoids often exert their effects by interacting with various proteins, enzymes, or receptors in the body, but the specific interactions of Lophanthoidin B remain to be elucidated .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential therapeutic effects .
Result of Action
As a diterpenoid, it may have anti-inflammatory, anti-cancer, and anti-microbial effects, but specific studies on Lophanthoidin B are lacking .
Propiedades
IUPAC Name |
2-(10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQUQAGAAHKGMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14193971 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)



